N-isopropyl-2-(methylthio)benzamide
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Overview
Description
N-isopropyl-2-(methylthio)benzamide is an organic compound with the molecular formula C11H15NOS It is a benzamide derivative characterized by the presence of an isopropyl group and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides . The reaction conditions typically involve the use of LDA in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The isopropyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-isopropyl-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(methylthio)benzamide involves its interaction with specific molecular targets. Preliminary studies suggest that the compound may act through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This interaction can lead to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N-dialkyl benzamides: These compounds share a similar benzamide structure but differ in the alkyl groups attached.
Methylthio-substituted benzamides: Compounds with a methylthio group attached to the benzene ring.
Uniqueness
N-isopropyl-2-(methylthio)benzamide is unique due to the presence of both an isopropyl group and a methylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQXELCRJEEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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